molecular formula C7H4FN3O B177004 7-Fluoropyrido[4,3-d]pyrimidin-4-ol CAS No. 171178-37-3

7-Fluoropyrido[4,3-d]pyrimidin-4-ol

Cat. No. B177004
M. Wt: 165.12 g/mol
InChI Key: LWRUMQJSJBZUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry. The unique structural features of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol make it a promising candidate for the development of novel drugs for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol involves the inhibition of various enzymes, including protein kinases, which play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Biochemical And Physiological Effects

7-Fluoropyrido[4,3-d]pyrimidin-4-ol has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, which are involved in the regulation of cell growth, differentiation, and apoptosis. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Fluoropyrido[4,3-d]pyrimidin-4-ol in lab experiments include its potent inhibitory activity against various enzymes, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol. One potential direction is the further optimization of its structure to improve its potency and selectivity against specific enzymes. Another direction is the evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of various diseases, including cancer. Additionally, the development of novel drug delivery systems for this compound could also be explored to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 7-Fluoropyrido[4,3-d]pyrimidin-4-ol can be achieved through various methods, including the reaction of 6-chloro-2-fluoropyridine with 3-aminopyridine in the presence of a suitable base. Another method involves the reaction of 6-chloro-2-fluoropyridine with 3-aminopyridine in the presence of a palladium catalyst.

Scientific Research Applications

7-Fluoropyrido[4,3-d]pyrimidin-4-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases, which are involved in the regulation of various cellular processes. This compound has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

7-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUMQJSJBZUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoropyrido[4,3-d]pyrimidin-4-ol

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